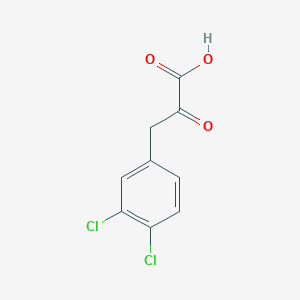

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid

概要

説明

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely used NSAIDs in the world. In

科学的研究の応用

Chemical Synthesis

- 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid and its derivatives have been explored in the field of chemical synthesis. For instance, research by Kobayashi et al. (2008) demonstrates the efficient reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with various terminal alkynes. This process, conducted in the presence of palladium and copper(I) iodide catalysts, produces (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Organic Intermediates in Degradation Processes

- Sun and Pignatello (1993) have identified the formation of transient products including 2,4-dichlorophenol and various derivatives during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide. This is significant in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Pharmaceutical Applications

- A study by Sayed et al. (2003) investigated the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to the production of pyridazinone derivatives and other compounds with antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Molecular Docking and Vibrational Studies

- Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid, including those with dichlorophenyl groups. Their research indicates potential biological activities of these compounds and their role in inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Environmental Chemistry

- In environmental chemistry, research has focused on the degradation of compounds similar to 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. For example, Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, highlighting the role of hydroxyl radicals in the degradation process (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Synthesis of Heterocycles

- Research by El-Hashash and Rizk (2013) on the treatment of 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid led to the synthesis of unnatural α-amino acids and various heterocycles, demonstrating the compound's versatility in synthesizing new molecular structures [(El-Hashash & Rizk, 2013)](https://consensus.app/papers/synthesis-unnatural-αamino-acids-heterocycles-bases-elhashash/3dddc9368bc054cea747c6796ca3659c/?utm_source=chatgpt).

Crystal Structure Analysis

- Adu Amankrah et al. (2021) studied the crystal structure of syn-isomer of 2,6-Dichlorophenyl-cyanoxime, a compound related to 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid. Their research provided insights into its potential as a Carbonyl Reductase inhibitor, relevant in cancer treatment resistance (Adu Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).

Solubility and Physical Properties

- Li, Li, and Wang (2007) measured the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in various organic solvents, providing important data for its use in chemical processes and synthesis (Li, Li, & Wang, 2007).

作用機序

Target of Action

For instance, the compound S- [3- (3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE has been found to interact with Sortase B in Bacillus anthracis .

Mode of Action

Compounds with similar structures, such as propanil, have been found to inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This suggests that 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For example, Propanil and its by-product, 3,4-dichloroaniline, have been shown to be degraded by a microbial consortium, affecting various biochemical pathways .

Pharmacokinetics

The compound s- [3- (3,4-dichlorophenyl)-3-oxopropyl]-l-cysteine has been found to have a high probability of human intestinal absorption . This suggests that 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid might have similar properties, which could impact its bioavailability.

Result of Action

For example, Propanil has been found to affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota .

Action Environment

The persistence of propanil in soil and aquatic environments, along with the possible accumulation of toxic degradation products, such as chloroanilines, is of environmental concern .

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGFACIYULBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-2-oxopropanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)

![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)